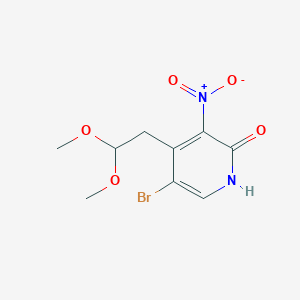

5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine

Description

5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine is a polysubstituted pyridine derivative characterized by the following functional groups:

- Bromo at position 5, which enhances electrophilic substitution reactivity.

- (2,2-Dimethoxy)ethyl at position 4, contributing steric bulk and influencing solubility via ether linkages.

- Hydroxy at position 2, enabling hydrogen bonding and acidity (pKa ~8–10).

- Nitro at position 3, a strong electron-withdrawing group that stabilizes negative charges and directs further substitution.

Properties

IUPAC Name |

5-bromo-4-(2,2-dimethoxyethyl)-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c1-16-7(17-2)3-5-6(10)4-11-9(13)8(5)12(14)15/h4,7H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJXABSHNXSPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=C(C(=O)NC=C1Br)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction Approach

One effective synthesis route involves a Mannich reaction, where 5-bromo-2-hydroxypyridine-3-carboxaldehyde reacts with 2,2-dimethoxyethylamine. This method is favored for its efficiency in forming the desired compound with good yield.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed.

Research Findings and Challenges

Research into the synthesis and applications of 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine highlights its potential in medicinal chemistry. However, challenges include optimizing synthesis conditions to minimize side reactions and improve yield.

Applications in Medicinal Chemistry

The compound's functional groups enable it to interact with biological targets, making it useful for studying drug interactions and developing new therapeutic agents.

Environmental Considerations

The synthesis process often involves hazardous chemicals, necessitating careful waste management to prevent environmental pollution.

Data Tables

While specific synthesis data for 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine is limited, general information on similar compounds can provide insights into the synthesis process.

| Compound | Molecular Formula | Molecular Weight | Synthesis Yield |

|---|---|---|---|

| 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine | CHBrNO | 307.1 g/mol | Not specified |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | C7H7BrN2O3 | 247.05 g/mol | 70.44% |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products

Oxidation: Formation of 5-Bromo-4-(2,2-dimethoxy)ethyl-2-oxo-3-nitropyridine.

Reduction: Formation of 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Anticancer Activity

Preliminary studies suggest that BR-DMEHP may exhibit anticancer properties by interacting with specific biological targets involved in cancer pathways. Research has indicated its binding affinity to certain enzymes and receptors that are critical in tumor progression. For instance, compounds structurally similar to BR-DMEHP have demonstrated activity against various cancer cell lines.

Neuroprotective Effects

There is emerging evidence that BR-DMEHP may possess neuroprotective effects. Studies have indicated its potential role in inhibiting neuroinflammation and promoting neuronal survival under stress conditions. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Versatile Synthetic Intermediates

BR-DMEHP serves as a versatile synthetic intermediate in the preparation of other complex organic molecules. Its multiple functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Reactivity and Functionalization

The unique combination of functional groups in BR-DMEHP enhances its reactivity profile. It can undergo several key reactions, including:

- Nucleophilic substitution due to the presence of the bromine atom.

- Electrophilic aromatic substitution facilitated by the nitro group.

- Hydroxylation reactions thanks to the hydroxy group.

These reactions make it an essential building block for synthesizing more complex structures in organic synthesis.

Interaction Studies

Research involving BR-DMEHP has focused on its interaction with biological targets relevant to disease pathways. Initial findings suggest that it may modulate enzyme activity or receptor binding, which could lead to therapeutic applications. However, detailed interaction profiles are still under investigation, necessitating further studies to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related pyridine derivatives:

Physicochemical Properties

- Acidity : The hydroxy group at position 2 in the target compound increases acidity compared to methoxy or methyl analogs (e.g., 152684-30-5) .

- Lipophilicity : The (2,2-dimethoxy)ethyl group enhances lipophilicity (logP ~1.5–2.0 estimated), making it more membrane-permeable than simpler analogs like 15862-34-7 .

- Reactivity : The nitro group at position 3 directs electrophilic substitution to position 6, while bromo at position 5 hinders further halogenation.

Biological Activity

5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C12H15BrN2O4

- Molecular Weight : 331.16 g/mol

- Functional Groups : Nitro group, hydroxyl group, bromine substituent, and dimethoxyethyl side chain.

Biological Activity Overview

Research indicates that 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : Some studies have indicated that the compound can inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines, likely through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological mechanisms underlying the activities of 5-Bromo-4-(2,2-dimethoxy)ethyl-2-hydroxy-3-nitropyridine are still being elucidated. Key pathways include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, such as CDK4/6. This inhibition could lead to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by researchers at the Royal Society of Chemistry, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM for MCF-7 cells. The mechanism was linked to increased levels of caspase-3 activity, indicating apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.